molecular formula C54H108N2O2S2 B1608340 Lead ionophore III CAS No. 141754-61-2

Lead ionophore III

Cat. No. B1608340
M. Wt: 881.6 g/mol
InChI Key: ZUONOYYCMQYKBW-UHFFFAOYSA-N
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Description

Lead ionophore III, also known as ETH 5435 or N,N,N′,N′-Tetradodecyl-3,6-dioxaoctanedithioamide, is a lipophilic compound used in optode membranes with subnanomolar detection limits . It has the empirical formula C54H108N2O2S2 and a molecular weight of 881.58 .


Molecular Structure Analysis

The molecular structure of Lead ionophore III is represented by the SMILES string CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=S)COCCOCC(=S)N(CCCCCCCCCCCC)CCCCCCCCCCCC . This indicates that it contains long chains of carbon and hydrogen atoms, along with oxygen, nitrogen, and sulfur atoms.

Scientific Research Applications

Electrochemical Sensing of Lead

Lead Ionophore III has been widely utilized in the development of electrochemical sensors for the detection of lead (Pb2+) in environmental samples. A novel approach involves nanomaterial/ionophore-modified electrodes that significantly enhance sensitivity and selectivity towards Pb2+. These sensors employ nanosized hydroxyapatite (NHAP) and a specific ionophore integrated into a conductive matrix like Nafion, demonstrating remarkable improvement in the detection of trace levels of Pb2+ in water samples. The unique three-dimensional structure of NHAP and the selectivity of the ionophore towards Pb2+ contribute to the sensor's performance, making it a powerful tool for monitoring lead contamination in environmental contexts (Pan et al., 2009).

Membrane Electrodes and Optodes

Research has explored the use of macrocyclic oxamides as potential ionophores for lead in solvent polymeric membrane electrodes. These studies demonstrate that the structure of ligands, including the number and distribution of oxygen donor atoms and ring size, significantly influences the selectivity towards lead over other divalent and monovalent cations. Electrodes incorporating 21-membered-ring oxadiamides (ionophores) exhibit pronounced preference for lead, offering a linear response in a wide activity range, which is crucial for developing lead-selective electrodes for environmental and analytical applications (Malinowska et al., 1993).

Additionally, optode-based sensing platforms incorporating neutral ionophores have shown great potential for lead detection. These platforms utilize plasticized poly(vinyl chloride) (PVC) membranes incorporating metal ion-selective ionophores and chromoionophores, achieving subnanomolar detection limits for lead. The high selectivity of these optodes over alkali and alkaline-earth metals makes them particularly suitable for environmental sensing applications, providing a tool for the sensitive and selective measurement of lead in various matrices (Lerchi et al., 1992).

Selective Detection in Biological Systems

Lead Ionophore III has also been adapted for applications in biological systems. For instance, a cysteine-selective electrode based on lead phthalocyanine (PbPc) as ionophore demonstrates high selectivity and sensitivity for cysteine over common inorganic anions and amino acids. This electrode, incorporating PbPc into a PVC membrane, shows a wide linear range of cysteine concentration detection, indicating its potential for biochemical assays and monitoring cysteine levels in complex biological samples (Shahrokhian, 2001).

Safety And Hazards

While the specific safety and hazards of Lead ionophore III are not detailed in the available resources, it is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is recommended to avoid ingestion and inhalation, and ensure adequate ventilation .

Future Directions

The development of ionophore-based sensors like Lead ionophore III is a promising field with potential applications in clinical, environmental, and process monitoring . Future research could focus on discovering and describing novel ionophores/selectivities , and improving the sensitivity of potentiometric ISEs .

properties

IUPAC Name

2-[2-[2-(didodecylamino)-2-sulfanylideneethoxy]ethoxy]-N,N-didodecylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H108N2O2S2/c1-5-9-13-17-21-25-29-33-37-41-45-55(46-42-38-34-30-26-22-18-14-10-6-2)53(59)51-57-49-50-58-52-54(60)56(47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4/h5-52H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUONOYYCMQYKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=S)COCCOCC(=S)N(CCCCCCCCCCCC)CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H108N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393190
Record name Lead ionophore III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

881.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lead ionophore III

CAS RN

141754-61-2
Record name Lead ionophore III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lead ionophore III
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Fouskaki, NA Chaniotakis - Analytical chemistry, 2005 - ACS Publications
… First, a solution containing 99% w/w plasticizer o-NPOE, 1% w/w lead ionophore III, and … % w/w PVC, and 1% w/w lead ionophore III while the mole ratio of borate to ionophore was 25%. …
Number of citations: 50 pubs.acs.org
D Henn, K Cammann - … to Fundamental and Practical Aspects of …, 2000 - Wiley Online Library
… The lead ionophore III resulted in voltammograms which were best in the evaluation and the analytical performance of the three studied ionophores. A typical voltammogram obtained …
É Pergel, RE Gyurcsányi, K Tóth, E Lindner - Analytical chemistry, 2001 - ACS Publications
… ) (PVC), bis(2-ethylhexyl) sebacate (DOS), sodium tetrakis[3,5-bis(trifluoromethyl)phenyl] borate (NaTFPB), tetrahydrofuran (THF), and the lead-selective ionophore (lead ionophore III, …
Number of citations: 162 pubs.acs.org
É Pergel - 2002 - repozitorium.omikk.bme.hu
A kémiai szenzorok egyszerĦen felhasználható integrált analitikai eszközök, amelyek az ionok vagy molekulák szelektív felismerésére és mennyiségi meghatározására is alkalmasak [1…
Number of citations: 0 repozitorium.omikk.bme.hu
L Rivera Sarrate - 2010 - ddd.uab.cat
En el presente trabajo se han diseñado, construido y evaluado dos fluorosensores miniaturizados y portátiles, que pueden representar una alternativa a la instrumentación analítica …
Number of citations: 3 ddd.uab.cat

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